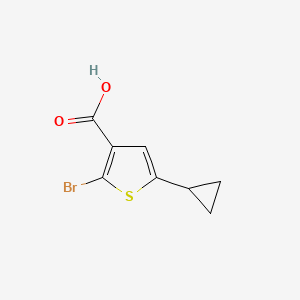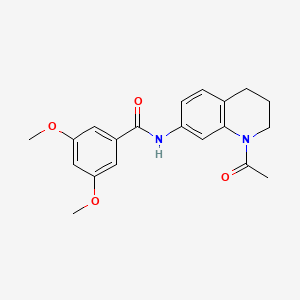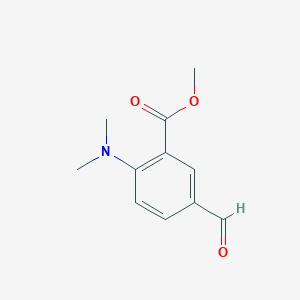
Methyl 2-(dimethylamino)-5-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(dimethylamino)-5-formylbenzoate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Processes : Methyl 2-(dimethylamino)-5-formylbenzoate is involved in complex chemical syntheses. For instance, it is used in the preparation of new chemical entities for treating hyperproliferative disorders, inflammatory disorders, and cancer, as demonstrated by Kucerovy et al. (1997) in their development of a prototype process for synthesizing Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, starting from 5-formylsalicylic acid and other compounds (Kucerovy et al., 1997).
Reactions and Derivatives : this compound reacts with various compounds to yield different derivatives. For instance, Reynolds and Allan (1969) described its reactions with N,N-dimethylformamide, leading to benzochroman-4-ones (Reynolds & Allan, 1969).
Formation of Isoindolin-1-one Derivatives : Ibrahimi et al. (2020) developed a one-pot synthesis of new 3-benzylphthalide derivatives using a strategy based on tetrakis(dimethylamino)ethylene (TDAE), involving the reactions of substituted methyl-2-formylbenzoates (Ibrahimi et al., 2020).
Organometallic Applications : Meller et al. (1998) researched the reduction of dichloro(2-((dimethylamino)methyl)phenyl-C,N)boron, revealing insights into the organometallic chemistry and potential applications of derivatives of this compound (Meller et al., 1998).
Biomedical Research
Cytotoxic Activity : Deady et al. (2003) investigated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, where one of the intermediate compounds involved a dimethylamino group, showing potent cytotoxicity against various cancer cell lines (Deady et al., 2003).
Anticancer Agents and Pharmacokinetics : Lukka et al. (2012) compared a series of benzonaphthyridine anti-cancer agents, including those with a dimethylamino group, revealing significant insights into the pharmacokinetics and antitumor activity of these compounds (Lukka et al., 2012).
Agricultural Applications
- Use in Herbicides : Mereiter (2011) studied the molecule of triflusulfuron-methyl, which includes a dimethylaminotriazinyl-urea group, showcasing its application in agricultural chemistry, particularly as a herbicide (Mereiter, 2011).
Photonics and Material Science
- Nonlinear Optical Properties : Nair et al. (2022) investigated the third-order nonlinear optical properties of hydrazone derivatives, including a compound with a dimethylamino group, showing potential applications in photonic devices (Nair et al., 2022).
Environmental and Analytical Chemistry
Monitoring Carbon Dioxide Levels : Wang et al. (2015) developed novel fluorescent probes based on derivatives of this compound for real-time monitoring of low carbon dioxide levels, demonstrating their application in environmental monitoring (Wang et al., 2015).
Selenium Detection : Demeyere and Hoste (1962) explored 4-Dimethylamino-1,2-phenylenediamine as a reagent for selenium detection, highlighting the analytical chemistry applications of derivatives of this compound (Demeyere & Hoste, 1962).
Propriétés
IUPAC Name |
methyl 2-(dimethylamino)-5-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(2)10-5-4-8(7-13)6-9(10)11(14)15-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDNYMOZHXCCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

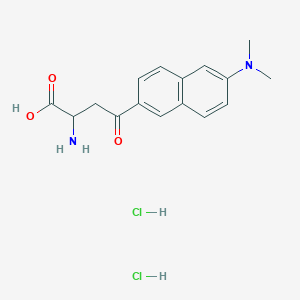
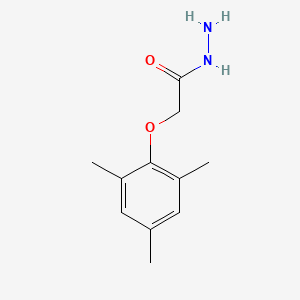
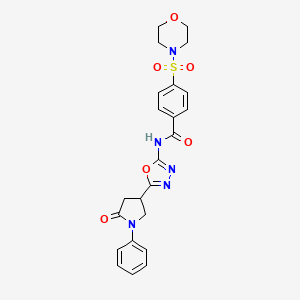
![Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2805553.png)
![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2805556.png)
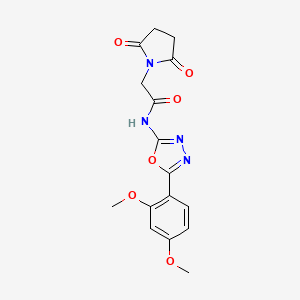
![5-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2805558.png)



